molecular formula C21H21N3O2 B14874428 3-(1H-indol-3-ylacetyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

3-(1H-indol-3-ylacetyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B14874428
M. Wt: 347.4 g/mol
InChI Key: VIUYELJOUYDDEF-UHFFFAOYSA-N
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Description

3-(2-(1H-indol-3-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines an indole moiety with a tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin ring system, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-indol-3-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one typically involves multiple steps, starting with the preparation of the indole-3-acetic acid derivative. One common method involves the reaction of indole-3-acetic acid with thionyl chloride to form 2-(1H-indol-3-yl)acetyl chloride . This intermediate is then reacted with various amines to form the desired indole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-indol-3-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-3-carboxylic acid derivatives, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

3-(2-(1H-indol-3-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-(1H-indol-3-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one apart is its unique combination of an indole moiety with a tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin ring system. This structural complexity may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

11-[2-(1H-indol-3-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C21H21N3O2/c25-20-7-3-6-19-16-8-14(12-24(19)20)11-23(13-16)21(26)9-15-10-22-18-5-2-1-4-17(15)18/h1-7,10,14,16,22H,8-9,11-13H2

InChI Key

VIUYELJOUYDDEF-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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